molecular formula C10H15N5S B5217296 1-(2-amino-5-butyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol

1-(2-amino-5-butyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol

Cat. No. B5217296
M. Wt: 237.33 g/mol
InChI Key: AIDQNLQKDTWLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-amino-5-butyl-6-methyl-4-pyrimidinyl)-1H-diazirene-3-thiol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as AD4 or diazirene thiol and is a photoactivatable crosslinker that can be used to study protein-protein interactions, protein-DNA interactions, and other biomolecular interactions.

Mechanism of Action

The mechanism of action of AD4 involves the formation of a covalent bond between the interacting molecules. Upon exposure to UV light, the diazirene group in AD4 undergoes a photochemical reaction to form a highly reactive carbene intermediate. This intermediate then reacts with nearby amino acid residues in the protein or DNA to form a covalent bond.
Biochemical and Physiological Effects:
AD4 can have a range of biochemical and physiological effects depending on the specific application. In protein-protein interactions, AD4 can be used to study the structure and function of protein complexes, as well as the dynamics of protein interactions. In protein-DNA interactions, AD4 can be used to study DNA-binding proteins and their interactions with DNA.

Advantages and Limitations for Lab Experiments

One of the major advantages of AD4 is its photoactivatable nature, which allows for precise control over the timing and location of crosslinking events. This makes it an ideal tool for studying dynamic biomolecular interactions. However, one limitation of AD4 is its potential for non-specific crosslinking, which can lead to false-positive results. Careful experimental design and optimization is necessary to minimize this effect.

Future Directions

There are several potential future directions for research involving AD4. One area of interest is the development of more specific and selective crosslinkers based on the diazirene thiol scaffold. Another area of interest is the application of AD4 in live-cell imaging studies to study biomolecular interactions in real-time. Additionally, there is potential for the use of AD4 in the development of new therapeutics targeting protein-protein interactions.

Synthesis Methods

The synthesis of AD4 involves the reaction of 2-amino-5-butyl-6-methyl-4-pyrimidinol with thionyl chloride, followed by the reaction of the resulting intermediate with sodium azide. The final step involves the reaction of the azide intermediate with hydrogen sulfide to form the diazirene thiol compound.

Scientific Research Applications

AD4 has been widely used in scientific research as a crosslinking agent to study protein-protein interactions and protein-DNA interactions. The compound is photoactivatable, meaning that it can be activated by UV light to form a covalent bond between the interacting molecules. This allows researchers to study the structure and function of biomolecules in their natural state.

properties

IUPAC Name

1-(2-amino-5-butyl-6-methylpyrimidin-4-yl)diaziridine-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5S/c1-3-4-5-7-6(2)12-9(11)13-8(7)15-10(16)14-15/h3-5H2,1-2H3,(H,14,16)(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDQNLQKDTWLKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(N=C1N2C(=S)N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-5-butyl-6-methylpyrimidin-4-yl)diaziridine-3-thione

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